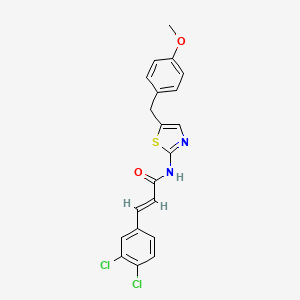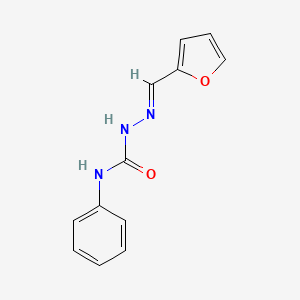![molecular formula C8H6N8 B11972239 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 3544-13-6](/img/structure/B11972239.png)
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) is a heterocyclic compound containing two tetrazole rings connected by a phenylene group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) typically involves the reaction of 1,3-phenylenediamine with sodium azide under acidic conditions. The reaction proceeds through the formation of intermediate diazonium salts, which then cyclize to form the tetrazole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole rings into amine groups.
Substitution: The phenylene group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylene-tetrazole compounds .
Scientific Research Applications
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) involves its interaction with molecular targets such as proteins and enzymes. For example, it has been shown to bind to caspase-3, TP53, and NF-KAPPA-B, potentially inhibiting their activity and leading to anti-cancer effects . The compound’s high nitrogen content also contributes to its energetic properties, making it useful in the production of explosives and propellants .
Comparison with Similar Compounds
Similar Compounds
5,5’-(1,4-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE): Similar structure but with a different phenylene linkage.
5,5’-(1,1’-BIPHENYL)BIS(1H-1,2,3,4-TETRAZOLE): Contains a biphenyl group instead of a single phenylene group.
5,5’-(1,3,5-PHENYLENE)TRIS(1H-1,2,3,4-TETRAZOLE): Contains three tetrazole rings connected by a phenylene group.
Uniqueness
5,5’-(1,3-PHENYLENE)BIS(1H-1,2,3,4-TETRAZOLE) is unique due to its specific phenylene linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
3544-13-6 |
|---|---|
Molecular Formula |
C8H6N8 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H6N8/c1-2-5(7-9-13-14-10-7)4-6(3-1)8-11-15-16-12-8/h1-4H,(H,9,10,13,14)(H,11,12,15,16) |
InChI Key |
JUWKXYNFODBPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)


![3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11972176.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)



![(2E)-6-Benzyl-2-[4-(isopentyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11972216.png)

![4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B11972222.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972224.png)

